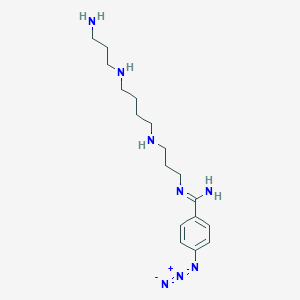

N(1)-(Azidobenzamidino)spermine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N(1)-(Azidobenzamidino)spermine, also known as this compound, is a useful research compound. Its molecular formula is C17H30N8 and its molecular weight is 346.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

N(1)-(Azidobenzamidino)spermine is a derivative of spermine, known for its ability to interact with biological systems. The azido group allows for photochemical activation, enabling the compound to form covalent bonds with nearby biomolecules upon irradiation. This property is crucial for studying interactions within cellular environments, particularly in ribosomal complexes where it can bind to RNA and proteins, facilitating the investigation of polyamine binding sites and their functional implications in protein synthesis .

Scientific Research Applications

-

Cancer Research

- Polyamine Metabolism : Polyamines like spermine are essential for cell growth and proliferation. Studies have shown that manipulating polyamine levels can influence tumor progression. This compound can be used to deplete intracellular polyamines, thus inhibiting cancer cell proliferation and migration through pathways such as AKT/GSK3β/β-catenin signaling .

- Targeting Tumor Cells : The compound has been utilized in experiments to selectively target cancer cells by disrupting their polyamine metabolism. For instance, overexpression of spermidine/spermine N1-acetyltransferase (SSAT) leads to reduced polyamine levels, significantly inhibiting tumor cell growth in hepatocellular carcinoma and colorectal cancer models .

-

Molecular Biology

- Ribosomal Studies : this compound has been employed as a photoprobe to study ribosomal RNA interactions. By covalently attaching to 16S rRNA under UV light, researchers can map binding sites and understand the conformational changes that occur during translation .

- Cross-linking Experiments : The azido group facilitates cross-linking with adjacent biomolecules, allowing for detailed studies on the structural dynamics of ribonucleoprotein complexes. This application is vital for elucidating the roles of polyamines in ribosome functionality .

Case Studies

Propriétés

Numéro CAS |

133009-20-8 |

|---|---|

Formule moléculaire |

C17H30N8 |

Poids moléculaire |

346.5 g/mol |

Nom IUPAC |

N'-[3-[4-(3-aminopropylamino)butylamino]propyl]-4-azidobenzenecarboximidamide |

InChI |

InChI=1S/C17H30N8/c18-9-3-12-21-10-1-2-11-22-13-4-14-23-17(19)15-5-7-16(8-6-15)24-25-20/h5-8,21-22H,1-4,9-14,18H2,(H2,19,23) |

Clé InChI |

GMKZNYWDKADCMO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=NCCCNCCCCNCCCN)N)N=[N+]=[N-] |

SMILES canonique |

C1=CC(=CC=C1C(=NCCCNCCCCNCCCN)N)N=[N+]=[N-] |

Key on ui other cas no. |

133009-20-8 |

Synonymes |

ABA-spermine N(1)-(azidobenzamidino)spermine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.